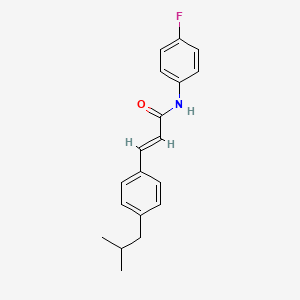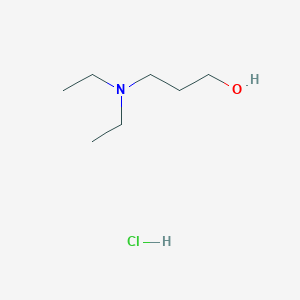
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that has been extensively studied for its potential as an anti-cancer agent. This compound was first identified by researchers at the University of Queensland in Australia and has since been the subject of numerous studies around the world.
Aplicaciones Científicas De Investigación
PET Radioligand Development
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide and its analogs have been extensively studied for their applications in Positron Emission Tomography (PET) imaging, particularly targeting serotonin 5-HT1A receptors. These receptors are critical in studying neuropsychiatric disorders. For instance, cyclohexanecarboxamide derivatives are identified as reversible, selective, and high-affinity 5-HT1A receptor antagonists, showcasing high brain uptake, slow brain clearance, and stability against defluorination, making them promising candidates for improved in vivo quantification of 5-HT1A receptors (García et al., 2014). Additionally, fluorine-18 labeled derivatives of WAY 100635 have shown potential in enhancing PET imaging for serotonin levels and receptor distribution, with some compounds providing comparable brain and blood clearance rates to existing tracers (Lang et al., 1999).
Enaminone-Based Heterocycle Synthesis
The synthesis and evaluation of enaminones, including compounds with cyclohexanecarboxamide frameworks, have been pivotal in developing anticonvulsant and antibacterial agents. The crystal structures of such enaminones reveal interesting hydrogen bonding patterns and conformational behaviors, which are critical in designing drugs with enhanced efficacy and reduced side effects (Kubicki et al., 2000).
Anticancer Agent Development
The structural motif of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide has also been explored in the context of anticancer drug development. Compounds derived from this structure have been assessed for their topoisomerase IIα inhibitory activity and cytotoxicity against cancerous cell lines. Molecular docking studies suggest that modifications to the structure can significantly impact its potential as an anticancer agent, highlighting the importance of structural optimization in drug design (Alam et al., 2016).
Inhibition of Defluorination in PET Imaging
Defluorination of PET radioligands is a significant challenge in imaging studies. Compounds similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide have been involved in studies aiming to inhibit the defluorination process, thereby enhancing the quality of PET imaging. For example, disulfiram has been shown to inhibit defluorination effectively, increasing the plasma concentration of PET radioligands and improving brain imaging results (Ryu et al., 2007).
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c20-17-8-6-15(7-9-17)16-12-18(22-13-16)19(23)21-11-10-14-4-2-1-3-5-14/h4,6-9,12-13,22H,1-3,5,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLZEEJBHSGRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2859137.png)
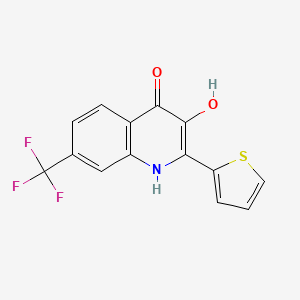
![N-Ethyl-N-(2-oxo-2-spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylethyl)prop-2-enamide](/img/structure/B2859140.png)

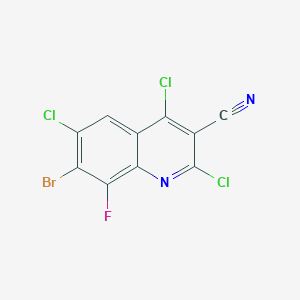
![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2859145.png)
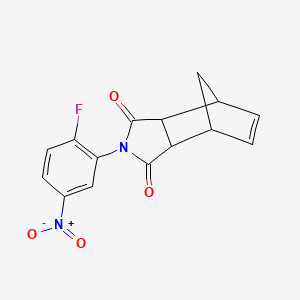
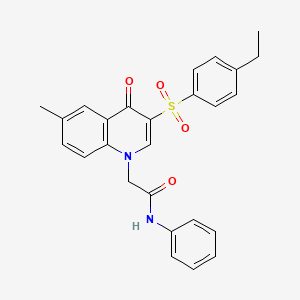

![4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2859152.png)
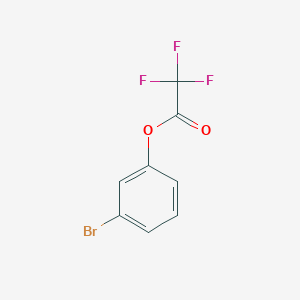
![3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2859155.png)
